N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopentyl and phenyl derivatives, which are subjected to cyclization reactions in the presence of catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures
Scientific Research Applications
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies of cellular signaling pathways, particularly those involving adenylyl cyclase and cyclic AMP (cAMP) signaling.
Medicine: Research has explored its potential therapeutic applications, including its role in modulating neurotransmitter release and its effects on pain sensitization during opioid withdrawal.
Industry: It is used in the development of pharmaceuticals and as a tool in drug discovery and development .
Mechanism of Action
The primary mechanism of action of N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine involves the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). By inhibiting this enzyme, the compound reduces the levels of cAMP within cells, thereby modulating various cellular processes. This inhibition affects pathways involved in neurotransmitter release, inflammation, and pain sensitization .
Comparison with Similar Compounds
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine can be compared with other adenylyl cyclase inhibitors such as SQ22,536 and 2’,5’-dideoxyadenosine. While these compounds share a similar mechanism of action, this compound is unique in its specific structural features and its ability to inhibit certain isoforms of adenylyl cyclase more effectively. This uniqueness makes it a valuable tool in research focused on specific signaling pathways .
Conclusion
This compound is a compound of significant interest in scientific research due to its role as an adenylyl cyclase inhibitor. Its diverse applications in chemistry, biology, medicine, and industry, along with its unique mechanism of action, make it a valuable tool for researchers. The compound’s ability to modulate cellular signaling pathways highlights its potential for therapeutic applications and further research.
Properties
Molecular Formula |
C23H36N2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine |
InChI |
InChI=1S/C23H36N2/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25) |
InChI Key |
RTRIXVOSRYRSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3 |
Synonyms |
MDL 12330A MDL-12,330A MDL-12330A MDL12330A N-(cis-2-phenylcyclopentyl)azacyclotridecan-2-imine.HCl RMI 12330 A RMI 12330A RMI 12330A, hydrochloride, (cis)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.